molecular formula C23H25ClN6 B12368636 (11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene

(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene

Cat. No.: B12368636
M. Wt: 420.9 g/mol
InChI Key: SHVDVVSAIFSYNO-UQCOIBPSSA-N
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Description

(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[114003,7]heptadeca-1(17),3,5,11,13,15-hexaene is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and a tetrazatricycloheptadecaene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene typically involves multiple steps, starting with the preparation of the piperazine ring and its subsequent functionalization with a chlorophenyl group. The tetrazatricycloheptadecaene core is then constructed through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of more efficient catalysts and greener solvents can contribute to more sustainable production methods.

Chemical Reactions Analysis

Types of Reactions

(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential for treating certain diseases, pending further research.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[1140

Properties

Molecular Formula

C23H25ClN6

Molecular Weight

420.9 g/mol

IUPAC Name

(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene

InChI

InChI=1S/C23H25ClN6/c24-19-9-6-10-20(17-19)28-13-15-29(16-14-28)22-21-11-4-3-8-18(21)7-2-1-5-12-30-23(22)25-26-27-30/h2-4,6-11,17,22H,1,5,12-16H2/b7-2-

InChI Key

SHVDVVSAIFSYNO-UQCOIBPSSA-N

Isomeric SMILES

C1C/C=C\C2=CC=CC=C2C(C3=NN=NN3C1)N4CCN(CC4)C5=CC(=CC=C5)Cl

Canonical SMILES

C1CC=CC2=CC=CC=C2C(C3=NN=NN3C1)N4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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